2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Overview
Description
“2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C12H19N3 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical state of “2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline” is solid . It should be stored at room temperature . The melting point is 75-77° C . The molecular weight is 205.3 .Scientific Research Applications
Synthesis Techniques and Intermediates
One application in scientific research involves the synthesis of complex organic molecules. For instance, rapid and efficient synthesis techniques using microwave heating have been developed for creating a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, demonstrating the utility of similar compounds as intermediates in organic synthesis (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015). These compounds are synthesized from reactions involving precursors like 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, showcasing the role of similar aniline derivatives in the preparation of potentially bioactive benzimidazoles.
Antimicrobial Activity
Compounds structurally related to 2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline have been evaluated for their antimicrobial activities. For example, derivatives synthesized from 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline have shown significant anti-Mycobacterium smegmatis activity, highlighting the potential use of these compounds in the development of new antimicrobial agents (Yolal et al., 2012).
Electroluminescent Properties
The electroluminescent properties of certain derivatives indicate their potential application in organic light-emitting diodes (OLEDs). A study on indazole, pyrazole, and triazole/triphenylamine-based compounds, which share a structural similarity with the molecule , demonstrated high photoluminescence quantum yields and good thermal and morphological stabilities, suggesting these compounds' suitability for OLED fabrication (Jin et al., 2020).
Electrochemical Applications
The electrochemical fluorination of 1-ethylpiperazine and its derivatives, including those substituted at the 4-methyl- and/or 4-ethylpiperazinyl positions, has been studied for the synthesis of perfluorinated compounds. Such processes yield products with potential applications in materials science and pharmaceuticals, indicating the versatility of piperazine and aniline derivatives in electrochemical reactions (Abe, Baba, & Soloshonok, 2001).
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-2-18-5-7-19(8-6-18)12-4-3-10(9-11(12)17)13(14,15)16/h3-4,9H,2,5-8,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNGGULFZOOOLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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